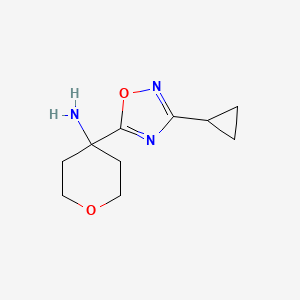

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine

Description

Properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFLJOBDVHPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3(CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides . The reaction is often carried out in a NaOH–DMSO medium at ambient temperature, which allows for the efficient formation of the oxadiazole core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine has several scientific research applications:

Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: The compound can be used in the development of new materials, such as fluorescent dyes, OLEDs, and sensors.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Core Scaffold Variations

- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulphonamide (Compound 1, ): Replaces the oxane ring with a thiophene-sulphonamide group. Melting point: 178–180°C; δ (1H NMR, DMSO-d6): 7.80 (s, 1H) .

- 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine () :

Simplifies the structure by omitting the oxane ring. The isopropyl group improves lipophilicity (logP ~1.8), favoring blood-brain barrier penetration. Molecular weight: 167.21 .

Bioisosteric Replacements

- 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine (): Substitutes oxadiazole with triazole and oxadiazole fused systems. Molecular weight: 208.22 .

- 5-(oxan-4-yl)-1,2-oxazol-3-amine () :

Replaces 1,2,4-oxadiazole with isoxazole. The isoxazole’s reduced aromaticity may decrease metabolic stability but improve solubility (logP: 1.2). Molecular weight: 168.19 .

Physicochemical Properties

*logP values estimated using fragment-based methods.

Biological Activity

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a cyclopropyl group and an oxadiazole ring. This compound is being investigated for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial action, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4O3, with a molecular weight of approximately 238.28 g/mol. The presence of the oxadiazole ring is significant as it is known to enhance the compound's reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C11H16N4O3 |

| Molecular Weight | 238.28 g/mol |

| Key Functional Groups | Cyclopropyl, Oxadiazole, Amine |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include the formation of the oxadiazole ring through reactions involving amidoximes and carboxylic acid derivatives. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yield and purity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets:

Antimicrobial Activity

Preliminary studies suggest that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. While specific assays for this compound are still needed, related compounds have shown effectiveness against several bacterial strains. For instance, derivatives with similar structures have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The oxadiazole ring's ability to form hydrogen bonds may enable this compound to act as an inhibitor for various enzymes. Studies on related compounds indicate promising results in inhibiting acetylcholinesterase (AChE) and urease activities. For example, certain derivatives have been reported with IC50 values ranging from 0.63 µM to 6.28 µM against urease .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research into oxadiazole derivatives has highlighted their role in inhibiting tumor growth and metastasis through various mechanisms . The specific interactions of this compound with key receptors or enzymes involved in cancer progression remain a vital area for future investigation.

The mechanism through which this compound exerts its biological effects likely involves:

- Hydrogen Bonding : The oxadiazole ring can interact with amino acids in target proteins.

- Enzyme Interaction : Inhibition of specific enzymes through competitive or noncompetitive mechanisms.

- Receptor Modulation : Potential modulation of receptor activity that may influence cellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of similar oxadiazole derivatives:

- Antibacterial Studies : Compounds structurally related to this compound showed varying degrees of antibacterial activity against common pathogens.

- Enzyme Inhibition Studies : Research demonstrated that certain oxadiazole derivatives possess strong inhibitory effects against urease and AChE.

- Anticancer Research : Investigations into related compounds indicated potential for inhibiting cancer cell proliferation through various pathways.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine, and what key reaction conditions are involved?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example, substituted thiosemicarbazides can undergo cyclodesulfurization using hydrazonoyl chlorides to form 1,3,4-oxadiazoles . Key conditions include:

- Use of phosphorus oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (e.g., 120°C) to form the oxadiazole ring .

- Optimization of solvent systems (e.g., dry toluene or dichloromethane) and reaction times (6–24 hours) to maximize yield .

- Purification via column chromatography or recrystallization to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Structural confirmation requires a combination of techniques:

- IR Spectroscopy: Identify characteristic peaks for the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and amine groups (N–H stretch at 3300–3500 cm⁻¹) .

- NMR Spectroscopy:

- ¹H NMR: Cyclopropyl protons appear as multiplet signals (δ 0.5–2.0 ppm), while oxan-4-amine protons resonate at δ 3.0–4.0 ppm .

- ¹³C NMR: The oxadiazole carbons are observed at δ 160–170 ppm, and the oxane ring carbons at δ 60–80 ppm .

- X-ray Crystallography: Resolve the 3D structure to confirm regiochemistry and bond angles, as demonstrated for similar oxadiazole derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Adhere to the following guidelines:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, especially during synthesis or heating .

- Storage: Keep the compound in airtight containers away from heat sources (P210 code) .

- Waste Disposal: Segregate chemical waste and collaborate with certified agencies for environmentally safe disposal .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets?

Methodological Answer: Follow a multi-tiered approach:

- In Vitro Assays:

- Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to measure IC₅₀ values .

- Screen for cytotoxicity using human cell lines (e.g., HeLa or HEK293) via MTT or ATP-luminescence assays .

- In Vivo Models:

- Employ rodent models for pharmacokinetic studies (e.g., bioavailability, half-life) with HPLC-MS quantification .

- Controls: Include positive controls (e.g., known inhibitors) and vehicle-treated groups to validate results .

Q. What methodological approaches are used to assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer: Implement long-term environmental studies:

- Biodegradation Tests: Use OECD 301 protocols to measure half-life in soil/water systems under aerobic/anaerobic conditions .

- Ecotoxicology:

- Assess acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .

- Evaluate bioaccumulation potential via octanol-water partition coefficients (log P) .

- Computational Modeling: Predict environmental distribution using EPI Suite or QSAR models .

Q. How should researchers address contradictions in activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Resolve discrepancies through systematic analysis:

- Pharmacokinetic Factors: Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo .

- Structural Modifications: Introduce substituents (e.g., electron-withdrawing groups on the oxadiazole ring) to improve bioavailability .

- Dose-Response Correlation: Use higher in vivo doses or alternative administration routes (e.g., intraperitoneal vs. oral) to align with in vitro potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.